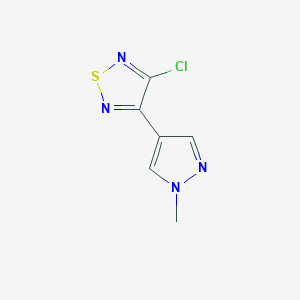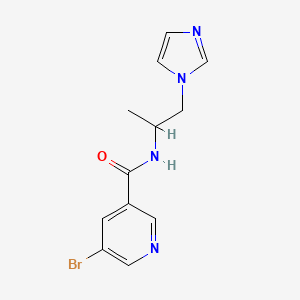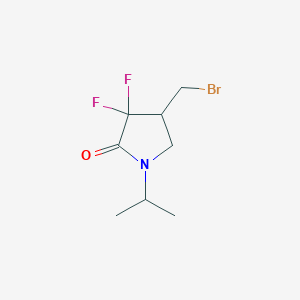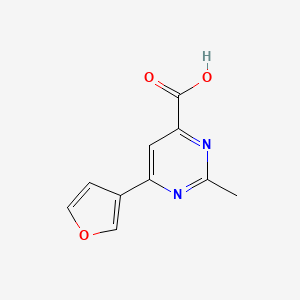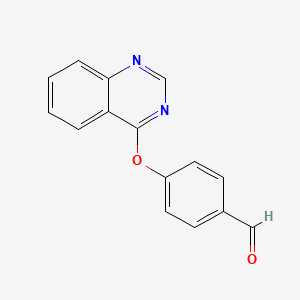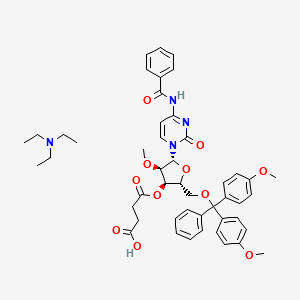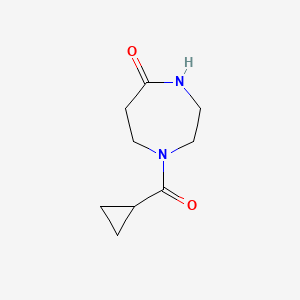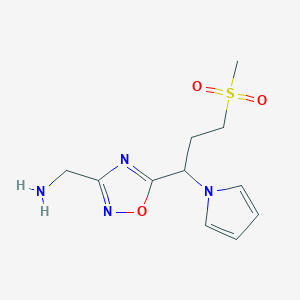
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic molecule featuring a combination of functional groups, including a pyrrole ring, an oxadiazole ring, and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the pyrrole ring using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Construction of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final assembly: The final step involves coupling the pyrrole and oxadiazole intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring would produce amine derivatives.
科学研究应用
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: can be compared with other compounds that have similar structural features:
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole have similar pyrrole rings but differ in their functional groups.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but have different substituents.
Methylsulfonyl derivatives: Compounds like methylsulfonylmethane (MSM) and methylsulfonylbenzene have the methylsulfonyl group but differ in their overall structure.
The uniqueness of This compound lies in the combination of these functional groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C11H16N4O3S |
|---|---|
分子量 |
284.34 g/mol |
IUPAC 名称 |
[5-(3-methylsulfonyl-1-pyrrol-1-ylpropyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C11H16N4O3S/c1-19(16,17)7-4-9(15-5-2-3-6-15)11-13-10(8-12)14-18-11/h2-3,5-6,9H,4,7-8,12H2,1H3 |
InChI 键 |
NZLRGBDUHYNWBI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)CN)N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
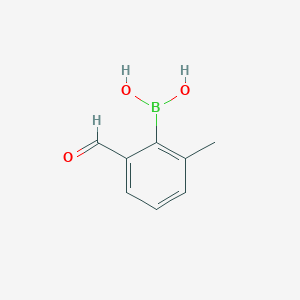
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
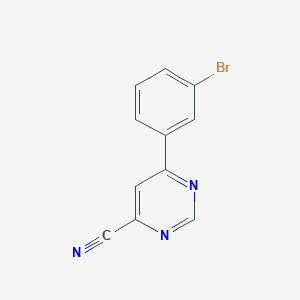
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
